"10H-Phenothiazin-3-ol" chemical structure and IUPAC name
"10H-Phenothiazin-3-ol" chemical structure and IUPAC name
An In-Depth Technical Guide to 10H-Phenothiazin-3-ol: Structure, Synthesis, and Therapeutic Potential
Abstract
The phenothiazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a fundamental member of this class, 10H-Phenothiazin-3-ol. We will dissect its core molecular attributes, explore viable synthetic pathways, and discuss its significance as a precursor for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the phenothiazine core for future innovations.
Part 1: Core Molecular Attributes
A thorough understanding of a molecule begins with its fundamental structure and properties. These characteristics dictate its reactivity, interactions with biological systems, and potential for modification.
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is 10H-phenothiazin-3-ol .[3] It consists of a tricyclic system where two benzene rings are fused to a central 1,4-thiazine ring, with a hydroxyl group substituted at the 3-position. The "10H" designation indicates the presence of a hydrogen atom on the nitrogen at position 10.
Caption: Figure 1: 2D representation of 10H-Phenothiazin-3-ol.
Chemical Identifiers
For unambiguous identification in databases and literature, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 1927-44-2 | [3][4] |
| Molecular Formula | C₁₂H₉NOS | [3][5][6] |
| Molecular Weight | 215.27 g/mol | [3] |
| InChIKey | JAMWHXUWMDVHJF-UHFFFAOYSA-N | [3][5][6] |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O | [3][5] |
Physicochemical Properties
The physicochemical properties influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in drug development.
| Property | Value | Notes |
| XLogP3 | 3.8 | [3] |
| Hydrogen Bond Donors | 2 | (from -OH and -NH groups)[3] |
| Hydrogen Bond Acceptors | 2 | (from O and N atoms)[3] |
| Rotatable Bond Count | 0 | [3] |
The XLogP3 value of 3.8 suggests moderate lipophilicity, indicating the compound is likely to have good membrane permeability. The presence of both hydrogen bond donors and acceptors allows for specific interactions with biological targets.
Part 2: Synthesis and Characterization
The availability of a robust and efficient synthetic route is paramount for further research and development. While numerous methods exist for substituted phenothiazines, this section outlines a representative protocol for the parent 3-hydroxy compound.
Retrosynthetic Analysis & Strategy
The most common and logical approach to constructing the phenothiazine core is through the cyclization of a diarylamine or diaryl sulfide. A plausible strategy for 10H-Phenothiazin-3-ol involves the thionation (sulfur cyclization) of a pre-formed hydroxyl-substituted diphenylamine. This method, often catalyzed by iodine and achievable under microwave irradiation for improved efficiency, is a staple in heterocyclic chemistry.[7]
Caption: Figure 2: A plausible synthetic workflow for 10H-Phenothiazin-3-ol.
Representative Experimental Protocol
This protocol is a generalized procedure based on established methods for phenothiazine synthesis.[7] Researchers should optimize conditions for specific laboratory setups.
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Synthesis of the Diphenylamine Intermediate:
-
To a solution of a suitable p-substituted phenol (e.g., 4-aminophenol) in a high-boiling polar aprotic solvent like DMF, add an o-substituted aromatic amine (e.g., 2-chlorobenzoic acid) and a copper catalyst.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until TLC or LC-MS indicates the consumption of starting materials.
-
Perform an aqueous workup to remove the solvent and catalyst, followed by purification (e.g., column chromatography) to isolate the substituted diphenylamine intermediate.
-
-
Thionation and Cyclization:
-
Combine the purified diphenylamine intermediate (10 mmol), elemental sulfur (20 mmol), and a catalytic amount of iodine (approx. 1% by weight) in a microwave-safe reaction vessel.
-
Subject the mixture to microwave irradiation, cycling intermittently (e.g., 30-second pulses) for a total of 8-10 minutes, monitoring the reaction progress.
-
Causality: The iodine catalyzes the electrophilic thionation of the aromatic rings, and the heat from microwave irradiation efficiently drives the subsequent intramolecular cyclization to form the thiazine ring.
-
Upon completion, allow the mixture to cool. The crude product can be triturated with methanol to remove excess sulfur and unreacted starting materials.
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Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure 10H-Phenothiazin-3-ol.
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Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.
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¹H NMR: The spectrum should display a complex multiplet pattern in the aromatic region (approx. δ 6.7–8.1 ppm) corresponding to the protons on the benzene rings.[8] A broad singlet for the N-H proton is expected (often δ 8.5-9.1 ppm), along with a singlet for the O-H proton, both of which are exchangeable with D₂O.
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IR Spectroscopy: Key vibrational bands would confirm the presence of specific functional groups. Expect a broad peak around 3300–3450 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[8] Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the 1500-1600 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of 215.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
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UV-Vis Spectroscopy: Phenothiazines typically exhibit two main absorption bands. For the core structure, these are often found around 250 nm and 315 nm, corresponding to π-π* transitions.[9]
Part 3: Relevance in Drug Discovery and Development
The true value of 10H-Phenothiazin-3-ol lies not in its direct application, but in its role as a versatile scaffold for creating novel, potent, and specific therapeutic agents.
Caption: Figure 3: The phenothiazine core as a scaffold for diverse bio-activities.
The Privileged Phenothiazine Scaffold
Phenothiazine and its derivatives are considered "privileged structures" in medicinal chemistry. This is due to their unique, butterfly-like, non-planar conformation, which allows them to interact with a wide array of biological receptors and enzymes.[10][11] Their electron-rich nature also makes them interesting for applications involving redox chemistry. Historically, derivatives have been successfully developed as antipsychotics (e.g., Chlorpromazine), antihistamines, and antiemetics.[2][11]
Biological Activities and Therapeutic Potential
While 10H-Phenothiazin-3-ol itself is not a marketed drug, its structure is a key component of more complex molecules. Modern research has expanded the potential applications of phenothiazine derivatives significantly:
-
Antimicrobial Agents: By incorporating phenothiazine into N-Mannich bases or other structures, novel compounds with potent activity against pathogenic bacteria like S. aureus and E. coli have been developed.[12][13][14]
-
Anticancer Activity: Phenothiazine hybrids have shown promise in inhibiting cancer cell proliferation.[2] They can be designed to target microtubule dynamics or reverse multi-drug resistance mediated by transporters like P-glycoprotein.[2]
-
Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier and their redox properties, phenothiazines are being investigated for potential roles in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[10][11]
The hydroxyl group at the 3-position of 10H-Phenothiazin-3-ol is of particular strategic importance. It serves as a synthetic handle for:
-
Improving Solubility: The polar -OH group can enhance aqueous solubility.
-
Prodrug Formation: It can be esterified or etherified to create prodrugs that release the active molecule in vivo.
-
Molecular Hybridization: It provides a reactive site to link the phenothiazine core to other pharmacophores, creating hybrid molecules with potentially synergistic effects.[2]
Conclusion
10H-Phenothiazin-3-ol is more than a simple chemical compound; it is a foundational building block with immense potential in modern drug discovery. Its well-defined structure, accessible synthesis, and the proven therapeutic value of the phenothiazine scaffold make it a molecule of high interest. By understanding its core attributes and leveraging its functional groups for strategic modification, researchers can continue to develop novel and effective treatments for a wide range of human diseases, from psychiatric disorders to cancer and infectious diseases.
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